molecular formula C11H13ClN2O4 B2376373 Tert-butyl 2-amino-6-chloro-3-nitrobenzoate CAS No. 2248356-81-0

Tert-butyl 2-amino-6-chloro-3-nitrobenzoate

Cat. No.: B2376373
CAS No.: 2248356-81-0
M. Wt: 272.69
InChI Key: ALIYYKDEEYKVAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-amino-6-chloro-3-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl ester group, an amino group, a chloro substituent, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-6-chloro-3-nitrobenzoate typically involves multi-step organic reactions. One common method starts with the nitration of 2-chloro-6-nitrobenzoic acid to introduce the nitro group. This is followed by esterification with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester. The final step involves the reduction of the nitro group to an amino group using a reducing agent such as tin(II) chloride or hydrogenation over a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-6-chloro-3-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or catalytic hydrogenation.

    Substitution: The chloro substituent can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reducing Agents: Tin(II) chloride, hydrogen gas with a palladium catalyst.

    Nucleophiles: Amines, thiols, or alkoxides for substitution reactions.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Reduction: 2-amino-6-chloro-3-nitrobenzoic acid.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 2-amino-6-chloro-3-nitrobenzoic acid.

Scientific Research Applications

Tert-butyl 2-amino-6-chloro-3-nitrobenzoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with antimicrobial or anticancer properties.

    Material Science: May be used in the synthesis of polymers or other materials with specific properties.

Mechanism of Action

The mechanism by which tert-butyl 2-amino-6-chloro-3-nitrobenzoate exerts its effects depends on the specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino, chloro, and nitro groups allows for various interactions with molecular targets, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-amino-3-nitrobenzoate: Lacks the chloro substituent, which may affect its reactivity and biological activity.

    Tert-butyl 2-amino-6-chlorobenzoate: Lacks the nitro group, which may reduce its potential for certain chemical reactions.

    Tert-butyl 2-amino-3-chloro-6-nitrobenzoate: Similar structure but with different substituent positions, potentially leading to different reactivity and applications.

Uniqueness

Tert-butyl 2-amino-6-chloro-3-nitrobenzoate is unique due to the specific arrangement of its functional groups, which provides a distinct set of chemical properties and reactivity. This makes it a valuable compound for targeted applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

tert-butyl 2-amino-6-chloro-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O4/c1-11(2,3)18-10(15)8-6(12)4-5-7(9(8)13)14(16)17/h4-5H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALIYYKDEEYKVAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=C1N)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.